C6H12O2
CH3(CH2)4COOH
Hexanoic acid
CAS No.: 142-62-1
VCID: VC0190745
Molecular Formula: C6H12O2
C6H12O2
CH3(CH2)4COOH
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
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Description | Hexanoic acid, also known as caproic acid, is a straight-chain saturated fatty acid with six carbon atoms, represented by the chemical formula . It is a carboxylic acid derived from hexane . At room temperature, hexanoic acid appears as a colorless to slightly yellow, oily liquid . It has a characteristic odor described as fatty, cheesy, waxy, and reminiscent of goats or other barnyard animals . Hexanoic acid is found naturally in various animal fats and oils . Its primary applications include manufacturing esters for artificial flavors and producing hexyl derivatives like hexylphenols . It is also one of the chemicals contributing to the unpleasant odor of the decomposing fleshy seed coat of the ginkgo . Hexanoic acid belongs to the medium chain triglycerides (MCT) that are widely used as a nutrition supplement that added to foods, drugs and cosmetics . Similar to hexanoic acid, butyric acid is another short-chain fatty acid with an unpleasant odor, and both are produced through the fermentation of organic matter . Regarding safety measures, hexanoic acid can cause irritation to the eyes, mucous membranes, and skin upon contact . It is also considered toxic when ingested, inhaled, or absorbed through the skin . |
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CAS No. | 142-62-1 |
Product Name | Hexanoic acid |
Molecular Formula | C6H12O2 C6H12O2 CH3(CH2)4COOH |
Molecular Weight | 116.16 g/mol |
IUPAC Name | hexanoic acid |
Standard InChI | InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) |
Standard InChIKey | FUZZWVXGSFPDMH-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)O |
Canonical SMILES | CCCCCC(=O)O |
Synonyms | Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |
Reference | Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem |
PubChem Compound | 8892 |
Last Modified | Aug 15 2023 |
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